The synthesis of (Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride can be approached through several methods involving the reaction of cyclobutylmethyl chloride with 2,2-difluoroethylamine. A typical synthetic route may involve the following steps:
The molecular structure of (Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride features:
(Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride can participate in various chemical reactions:
The mechanism of action for (Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride remains under investigation but is hypothesized to involve:
The physical and chemical properties of (Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride include:
(Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride has potential applications in several fields:
(Cyclobutylmethyl)(2,2-difluoroethyl)amine hydrochloride is a secondary amine salt characterized by distinct structural components that govern its physicochemical behavior. The compound features:
Table 1: Chemical Identity Profile
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 1178921-29-3 (free base) | [3] |
Not specified (hydrochloride) | [4] | |
Molecular Formula (free base) | C₇H₁₃F₂N | [1] |
Molecular Weight (free base) | 149.18 g/mol | [3] |
Molecular Weight (HCl salt) | 185.64 g/mol | [4] |
SMILES (free base) | FC(F)CNCC1CCC1 | [3] |
Storage Conditions | Cold-chain transportation | [3] |
This compound serves as a critical building block in pharmaceutical synthesis, primarily due to:
Table 2: Research Applications in Drug Development
Therapeutic Area | Role of Compound | Patent/Reference |
---|---|---|
HCV Protease Inhibition | Intermediate for NS-3 serine protease inhibitors | [5] |
LRRK2 Kinase Modulation | Structural component in aminopyrimidine-based Parkinson's disease therapeutics | [7] |
Melanocortin-4 Receptor Antagonism | Backbone for spiro compound synthesis targeting cachexia and anorexia | [10] |
Fused Ring Pharmaceuticals | Building block for heterocyclic systems in metabolic disease treatments | [6] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9